5-Nitrobenzo[d]oxazol-2(3H)-one
Description
Contextualization of Benzoxazolone Scaffolds in Heterocyclic Chemistry
The benzoxazolone core, a bicyclic system featuring a benzene (B151609) ring fused to an oxazolone (B7731731) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netsci-hub.se This designation stems from the ability of this structural motif to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govacs.org Benzoxazolone derivatives have been extensively investigated and have shown promise as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents. acs.orgchemicalbook.comhspchem.commdpi.com
The value of the benzoxazolone scaffold is enhanced by its physicochemical properties. It contains both lipophilic (the benzene ring) and hydrophilic (the cyclic carbamate) fragments, providing a balanced profile for potential drug candidates. acs.orgnih.gov Furthermore, the scaffold is metabolically stable, often serving as a bioisosteric replacement for less stable phenol (B47542) or catechol moieties, which can improve the pharmacokinetic properties of a lead compound. nih.govresearchgate.netsci-hub.senih.gov The rigid, planar structure of the benzoxazolone system also provides a well-defined orientation for functional substituents, facilitating precise interactions with biological receptors. nih.govevitachem.com
Significance of the Nitro-Substituted Benzoxazolone Moiety in Advanced Chemical Synthesis
Moreover, the nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), as in the case of 5-Aminobenzo[d]oxazol-2(3H)-one. bldpharm.com This transformation opens up a vast array of subsequent chemical reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. bldpharm.com The resulting amino group can be acylated, alkylated, or used in cyclization reactions to build novel heterocyclic systems. This synthetic versatility makes nitro-substituted benzoxazolones, including the 5-nitro isomer, valuable intermediates in the synthesis of targeted molecules for various research applications. researchgate.net
Overview of Multidisciplinary Research Engagements Pertaining to 5-Nitrobenzo[d]oxazol-2(3H)-one
This compound serves as a key building block and intermediate in several areas of research. Its applications range from organic synthesis to studies in chemical biology and agriculture. For instance, it is a precursor for synthesizing various aminobenzoxazoles and their derivatives, which are explored for their potential biological activities. acs.orgevitachem.com
Research has also delved into the synthesis of derivatives such as 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one, indicating its use in creating molecules with specific linkers for further functionalization or for probing biological systems. bldpharm.comtandfonline.com In a different vein, the closely related compound 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one has been identified as a degradable derivative of a natural allelochemical. nih.govresearchgate.netchemsrc.com This research highlights the involvement of nitro-benzoxazolone structures in biochemical pathways and their potential role in plant-microbe interactions and as herbicides, although their environmental and toxicological profiles are also a consideration. nih.govresearchgate.netchemsrc.com The study of such compounds contributes to our understanding of allelopathy and the biotransformation of natural products. nih.govchemsrc.com
The compound and its derivatives are also used in the development of new synthetic methodologies. For example, research on the reactivity of related nitrobenzoxazolone anions demonstrates the utility of this class of compounds in forming new carbon-carbon bonds under specific reaction conditions. mdpi.com These studies expand the synthetic chemist's toolkit for constructing complex molecular frameworks based on the benzoxazolone scaffold.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3889-13-2 | chemicalbook.commyskinrecipes.com |
| Molecular Formula | C₇H₄N₂O₄ | chemicalbook.commyskinrecipes.com |
| Molecular Weight | 180.12 g/mol | chemicalbook.com |
| Melting Point | 242 °C | chemicalbook.commyskinrecipes.com |
| Density | 1.58 g/cm³ | myskinrecipes.com |
| Appearance | Solid | hspchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPEXLRBRAERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294913 | |
| Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3889-13-2 | |
| Record name | 3889-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Nitrobenzo D Oxazol 2 3h One
Established Synthetic Pathways to the 5-Nitrobenzo[d]oxazol-2(3H)-one Core
The formation of the this compound structure is primarily achieved by two distinct approaches: building the heterocyclic ring from a suitably substituted aminophenol precursor, or by modifying a pre-formed benzoxazolone molecule.
Cyclization Reactions from Precursor Compounds
This approach involves constructing the oxazolone (B7731731) ring from an open-chain precursor that already contains the necessary functionalities. The key step is an intramolecular cyclization that forms the core heterocyclic structure.
Ring Closure Strategies Involving O-Aminophenols
A foundational method for synthesizing the benzoxazolone core involves the cyclization of o-aminophenol derivatives. To obtain the 5-nitro substituted target, the reaction typically starts with 2-amino-4-nitrophenol (B125904). The amino and hydroxyl groups of this precursor react with a carbonyl-inserting reagent to form the five-membered oxazolone ring.
Commonly used reagents for this transformation include urea (B33335), phosgene (B1210022), or phosgene equivalents like triphosgene (B27547) and carbonyldiimidazole. The reaction of 2-amino-4-nitrophenol with urea, for instance, is a well-documented method that proceeds through heating, causing the elimination of ammonia (B1221849) and subsequent ring closure. A similar pathway involves the reaction of 4-nitro-1,2-phenylenediamine with urea at elevated temperatures. google.com In this case, one of the amino groups effectively acts as a hydroxyl group surrogate under the harsh reaction conditions, leading to the formation of the benzoxazolone core.
Another established route involves an initial cyclocondensation of o-aminophenol and urea to form benzoxazol-2(3H)-one, which is then subjected to nitration. researchgate.net This two-step process allows for controlled introduction of the nitro group onto the pre-formed ring.
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-nitro-1,2-phenylenediamine | Urea | Heating to 140-150°C, then to 200-205°C | This compound | google.com |
| o-aminophenol | Urea | Heating at 115°C for 1.5 h | Benzo[d]oxazol-2(3H)-one | researchgate.net |
| 2-amino-4-nitrophenol | Phosgene or equivalents | Typically in the presence of a base | This compound | General Method |
Formation via Curtius Rearrangement Derivatives
The Curtius rearrangement provides an elegant alternative route to the benzoxazolone core. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then undergo intramolecular cyclization. nih.govnih.gov To synthesize a nitro-substituted benzoxazolone, the strategy starts with a salicylic (B10762653) acid derivative bearing a nitro group.
For example, a 3-nitro-salicyloyl chloride can be converted into its corresponding acyl azide. znaturforsch.com Upon heating, this acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form an intermediate isocyanate. znaturforsch.com The isocyanate is highly reactive and is trapped in situ by the adjacent phenolic hydroxyl group, leading to a rapid intramolecular cyclization that forms the benzoxazolone ring. znaturforsch.com While this specific example would yield 7-nitrobenzo[d]oxazol-2(3H)-one, applying the same methodology to 2-hydroxy-5-nitrobenzoic acid would directly produce the 5-nitro isomer.
The key advantage of this method is its efficiency and the mild conditions under which the rearrangement can often be performed, avoiding the harsh conditions sometimes required for direct cyclization with urea or phosgene. znaturforsch.com The mechanism is believed to be a concerted process, avoiding the formation of a free nitrene intermediate, which ensures high efficiency and stereochemical retention if applicable. wikipedia.org
Strategic Functionalization of Benzoxazolone Precursors
This synthetic philosophy begins with the readily available benzoxazol-2(3H)-one core, which is then functionalized to introduce the desired nitro group at the C-5 position. This approach relies on the principles of electrophilic aromatic substitution.
Regioselective Nitration Protocols
The direct nitration of benzoxazol-2(3H)-one is a primary method for the synthesis of its nitro derivatives. The benzoxazolone ring system is activated towards electrophilic substitution, and the nitration proceeds readily. researchgate.net The directing influence of the fused ring system typically favors substitution at the 5- or 6-positions. researchgate.net
To achieve regioselective synthesis of this compound, the reaction conditions must be carefully controlled. A standard and effective protocol involves treating benzoxazol-2(3H)-one with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com By maintaining a controlled temperature, typically around 40°C, the reaction can be guided to favor the formation of the 5-nitro isomer. researchgate.net
| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature | Major Product | Reference |
|---|---|---|---|---|---|
| Benzo[d]oxazol-2(3H)-one | HNO₃ | H₂SO₄ | 40°C | This compound | researchgate.net |
| Benzoxazole (B165842) | Mixed Acid | - | Not specified | 5- or 6-nitrobenzoxazole | researchgate.net |
Halogenation and Subsequent Transformation Reactions
The introduction of a halogen atom onto the benzoxazolone ring can serve as a strategic step in the synthesis of the 5-nitro derivative. Halogens can act as directing groups for subsequent electrophilic substitution reactions or can be replaced via nucleophilic substitution in later steps.
Novel Approaches in the Synthesis of this compound and its Derivatives
The synthesis of the benzoxazole core and its derivatives is a subject of ongoing research, aiming for methodologies that are efficient, safe, and versatile. Traditional methods often rely on harsh conditions or toxic reagents. This section details modern approaches that overcome these limitations, providing access to a wide range of benzoxazole analogues.
Application of Electrophilic Cyanating Agents in Benzoxazole Synthesis
A significant advancement in the synthesis of 2-aminobenzoxazole (B146116) derivatives involves the use of safer, non-hazardous electrophilic cyanating agents to replace highly toxic reagents like cyanogen (B1215507) bromide. nih.gov One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgorganic-chemistry.org This method provides an efficient route to 2-aminobenzoxazoles through the cyclization of o-aminophenols. nih.gov
The reaction proceeds by treating a substituted o-aminophenol, such as 2-amino-4-nitrophenol (the precursor to 5-nitro derivatives), with NCTS. The process is typically facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the NCTS. acs.orgresearchgate.net This synthetic protocol is noted for its operational simplicity and the use of a nontoxic, readily available reagent, offering good to excellent yields of the desired 2-aminobenzoxazole products. acs.orgresearchgate.net While initial reports using lithium hexamethyldisilazide (LiHMDS) as a base proved difficult to reproduce, the Lewis acid-catalyzed approach presents a more robust and scalable alternative. nih.govacs.org
Smiles Rearrangement in the Preparation of Benzoxazole Analogues
The Smiles rearrangement is a powerful tool for molecular restructuring, functioning as an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org This rearrangement has been effectively utilized in the synthesis of N-substituted 2-aminobenzoxazole analogues, which are derivatives of the core benzoxazole structure. acs.org
The process typically involves the activation of a benzoxazole-2-thiol with a reagent like chloroacetyl chloride, which then reacts with various amines. acs.org The key step is the intramolecular nucleophilic attack of a nitrogen atom on the benzoxazole ring carbon, leading to the formation of a spiro intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole. nih.govacs.org This metal-free approach is distinguished by its wide scope of applicable amines, short reaction times, and its ability to functionalize heteroaromatic rings under economical conditions by forming a new C–N bond while breaking a C–S bond. acs.org
Utilization of TDAE (Tetrakis(dimethylamino)ethylene) in Chemical Transformations
Tetrakis(dimethylamino)ethylene (TDAE) is a potent organic reducing agent that facilitates the generation of anions from haloalkyl derivatives under mild conditions through sequential single-electron transfers. nih.govarkat-usa.org This methodology has been successfully applied to the synthesis of new 5-substituted 3-methyl-6-nitrobenzoxazolone derivatives. nih.govnih.gov
The strategy involves the reaction of a precursor like 5-(bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one with TDAE. This generates a benzoxazolinonic anion which acts as a potent nucleophile. nih.gov This anion can then react with a range of electrophiles, particularly aromatic carbonyl compounds and α-ketoesters, via nucleophilic addition to the carbonyl group. nih.gov This reaction pathway is highly effective for creating new carbon-carbon bonds at the 5-position of the benzoxazolone ring, leading to a variety of functionalized alcohol adducts. nih.govresearchgate.net The electrophilicity of the carbonyl compound can influence the reaction's success, with the presence of a nitro group on the electrophile generally leading to good yields. arkat-usa.org
The table below summarizes the results of reacting the TDAE-generated anion with various aromatic aldehydes.
| Entry | Aldehyde (Electrophile) | Yield (%) |
|---|---|---|
| 1 | p-Nitrobenzaldehyde | 52 |
| 2 | o-Nitrobenzaldehyde | 44 |
| 3 | p-Cyanobenzaldehyde | 31 |
| 4 | p-Chlorobenzaldehyde | 60 |
| 5 | o-Chlorobenzaldehyde | 61 |
Data sourced from Molecules 2015, 20(1), 1375-1389. nih.gov
Mechanistic Elucidation of Reactions Involving this compound
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing synthetic pathways. The electron-withdrawing nature of the nitro group and the heterocyclic ring system significantly influences its behavior in both electrophilic and nucleophilic reactions.
Analysis of Electrophilic Aromatic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two main steps: initial attack by an electrophile (E⁺) on the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Formation of the Sigma Complex: The π-electrons of the benzene (B151609) portion of the benzoxazolone ring act as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromatic system, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com
In the case of this compound, the reactivity and regioselectivity of EAS reactions are governed by the existing substituents. The nitro group (-NO₂) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. libretexts.org Similarly, the oxazolone ring, particularly the carbonyl group, also exerts a deactivating, electron-withdrawing effect. Therefore, the benzene ring is significantly deactivated towards electrophilic attack. When substitution is forced to occur, the electrophile is directed to the positions meta to the nitro group (positions 4 and 6), as substitution at the ortho and para positions would place the positive charge of the arenium ion intermediate adjacent to the already electron-deficient atoms, which is energetically unfavorable. libretexts.org
Investigation of Nucleophilic Addition and Substitution Pathways
The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack through several pathways.
Nucleophilic Addition: As detailed in the TDAE-mediated synthesis (Section 2.2.3), a key reaction pathway involves the generation of a carbanion on a substituent attached to the ring. This carbanion then acts as a nucleophile, participating in a nucleophilic addition reaction with an external electrophile, such as the carbonyl carbon of an aldehyde. nih.gov This results in the formation of an alcohol, demonstrating a powerful method for building molecular complexity.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the direct replacement of a leaving group (like a halide) on the ring by a nucleophile. The SNAr mechanism proceeds via a two-step addition-elimination process:
Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.
This pathway is a common mechanistic feature for nitro-substituted aromatic heterocycles, enabling the introduction of a wide variety of nucleophiles onto the aromatic core.
Radical Intermediates and Reaction Progression
While the synthesis of this compound and related benzoxazolones is often achieved through conventional ionic pathways, the exploration of advanced synthetic methodologies includes the potential involvement of radical intermediates. Such pathways, often initiated by photochemical activation or single-electron transfer (SET) processes, can offer alternative routes to the target molecule and provide deeper mechanistic insights. The investigation into radical-mediated reactions for the synthesis of nitroaromatic heterocycles is an evolving field, driven by the quest for milder reaction conditions and novel reactivity patterns.
The formation of radical intermediates in the synthesis of nitro-substituted aromatic compounds typically involves the generation of a nitroaromatic radical anion. This can be achieved through a single-electron transfer from a suitable donor to the nitroaromatic precursor. The high electron affinity of the nitro group makes it a potent acceptor for such transfers. Once formed, this radical anion is a key intermediate whose fate dictates the reaction's progression and product formation.
In a hypothetical radical-based synthesis of this compound, the reaction could be initiated by the photochemical excitation of a suitable precursor. For instance, irradiation of a substituted 2-aminophenol (B121084) derivative in the presence of a nitrating agent could lead to the formation of radical species. Photochemical approaches are known to generate radical intermediates in the synthesis of other heterocyclic systems, such as isoxazole-5(4H)-ones, where the reaction is initiated via single electron transfer involving an excited state of one of the reactants.
The progression of such a reaction would be a cascade of events following the initial radical formation. The subsequent steps could involve intramolecular cyclization, where the radical attacks another part of the molecule to form the five-membered oxazolone ring. This would be followed by an oxidation step to furnish the final aromatic product. The specific pathway and the stability of the intermediates would be highly dependent on the reaction conditions, including the solvent, the presence of catalysts, and the wavelength of light used for irradiation.
The direct detection and characterization of transient radical intermediates are crucial for substantiating a proposed radical mechanism. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is the most definitive technique for this purpose. EPR spectroscopy selectively detects species with unpaired electrons, such as free radicals. wikipedia.orgmanchester.ac.uk In the context of this compound synthesis, an EPR study would aim to observe the spectrum of the key radical intermediates. The resulting spectrum, characterized by its g-factor and hyperfine coupling constants, would provide a veritable fingerprint of the radical species, allowing for its identification. For instance, the hyperfine coupling to the nitrogen nucleus of the nitro group is a characteristic feature in the EPR spectra of nitroaromatic radical anions.
To provide a clearer picture of the kind of data obtained from such an investigation, the following table presents hypothetical EPR spectral parameters for a potential radical intermediate in the synthesis of this compound, based on known data for similar nitroaromatic radical anions.
| Radical Species | g-factor | Hyperfine Coupling Constant (aN) in Gauss (G) | Hyperfine Coupling Constant (aH) in Gauss (G) | Method of Generation |
|---|---|---|---|---|
| This compound Radical Anion | 2.0045 | 9.5 - 11.0 | aH(C4): 3.0-4.0, aH(C6): 3.0-4.0, aH(C7): 1.0-1.5 | Electrochemical Reduction/Photolysis |
Further mechanistic elucidation can be achieved through radical trapping experiments. The introduction of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), into the reaction mixture would intercept any radical intermediates. If the formation of this compound is inhibited or quenched in the presence of the trap, it provides strong evidence for the involvement of a radical pathway.
Structural Modification and Derivatization Strategies for 5 Nitrobenzo D Oxazol 2 3h One Analogues
N-Substitution Chemistry on the Benzoxazolone Ring
The nitrogen atom at the 3-position of the 5-Nitrobenzo[d]oxazol-2(3H)-one ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents through alkylation, acylation, and aminomethylation reactions.
Alkylation and Acylation Methods
N-alkylation and N-acylation of the benzoxazolone ring are fundamental strategies for introducing diverse functional groups.
Alkylation: The introduction of alkyl groups onto the nitrogen atom of the benzoxazolone ring can be achieved through various methods. For instance, the reaction of 3,5-dimethylbenzo[d]oxazol-2(3H)-one with dimethylsulfate serves as a method for methylation. arkat-usa.org Another approach involves the use of haloalkanes in the presence of a Lewis acid catalyst, a reaction known as Friedel-Crafts alkylation. ambeed.com The reactivity of the haloalkane in this reaction is dependent on the polarity of the carbon-halogen bond. ambeed.com
Acylation: Acylation of the benzoxazolone nitrogen can be accomplished using acyl chlorides. bath.ac.uk The development of organocatalytic methods, such as the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has been shown to effectively catalyze the acylation of various nitrogen-containing heterocycles. bath.ac.uk Mechanistic studies have revealed that DBN acts as a nucleophilic catalyst, forming an N-acyl DBN intermediate with the acyl chloride. bath.ac.uk Furthermore, bench-stable N-acyl DBN tetraphenylborate (B1193919) salts have been synthesized and utilized as acylating agents for a range of nucleophiles. bath.ac.uk
Aminomethylation Reactions for Novel Derivatives
Aminomethylation, a specific type of N-alkylation, introduces an aminomethyl group onto the nitrogen atom of the benzoxazolone ring, leading to the formation of Mannich bases. This reaction is a valuable tool for synthesizing novel derivatives with potential biological applications. researchgate.netsemanticscholar.org
The Mannich reaction is a condensation reaction involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. semanticscholar.org In the context of this compound, the nitrogen atom of the benzoxazolone ring acts as the active hydrogen-containing component. A series of novel 6-nitro-3-(4-(chlorobenzyloxy)-anilinomethyl)-benzo[d]oxazol-2(3H)-ones have been synthesized by reacting 6-nitrobenzo[d]oxazol-2(3H)-one with 4-(chlorobenzyloxy) anilines in the presence of aqueous formaldehyde. researchgate.netresearchgate.net The structures of these compounds were confirmed using elemental analysis and spectral data. researchgate.netresearchgate.net
The intramolecular Mannich reaction represents a further extension of this methodology, leading to the formation of new heterocyclic systems. For example, the reaction of (S)-2-(α-hydroxyethyl)benzimidazole with primary aromatic amines and formaldehyde results in the formation of (1S)-4-aryl-4,5-dihydro-1-methyl-1H,3H- core.ac.ukresearchgate.netacs.orgoxadiazepino[5,6-a]benzimidazoles. clockss.org This transformation proceeds through the initial formation of an N-Mannich base, which then undergoes intramolecular condensation. clockss.org
Substituent Variations on the Benzoic Ring System
Modification of the benzene (B151609) ring of the this compound core provides another avenue for creating structural diversity. The introduction of different substituents, such as halogens, alkyl, and aryl groups, can significantly influence the electronic properties and steric profile of the molecule.
Incorporation of Halogenated Moieties
The introduction of halogen atoms onto the aromatic ring can significantly alter the physicochemical properties of the parent compound.
One method for synthesizing halogenated benzoxazolones involves the nitration of a halogenated precursor. For example, 4-fluoro-1,3-benzoxazol-2(3H)-one can be nitrated using a mixture of nitric acid and sulfuric acid to produce 4-fluoro-7-nitro-1,3-benzoxazol-2(3H)-one. google.com It is important to note that the position of the nitro group can be influenced by the reaction conditions and the existing substituents on the benzene ring.
Another approach involves the synthesis of 2-Bromo-5-nitrobenzo[d]oxazole. This compound features a bromine atom at the 2-position and a nitro group at the 5-position. The electron-withdrawing nature of both the bromine and nitro groups enhances the susceptibility of the aromatic ring to nucleophilic attack.
Introduction of Alkyl and Aryl Side Chains
The incorporation of alkyl and aryl side chains onto the benzene ring of the 5-nitrobenzo[d]oxazolone scaffold can lead to a wide array of new derivatives.
Alkylation: Alkyl groups can be introduced onto the benzene ring through various synthetic strategies. For instance, 3,5-dimethyl-6-nitrobenzo[d]oxazol-2(3H)-one has been synthesized from 2-amino-4-methylphenol (B1222752) through a multi-step process involving condensation with urea (B33335) followed by methylation and nitration. mdpi.comnih.gov
Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions. Palladium-catalyzed cross-dehydrogenative coupling has been utilized for the arylation of various heterocycles. chim.it For example, 2H-imidazole-1-oxides can be arylated with pyrroles and thiophenes using a palladium acetate (B1210297) catalyst. chim.it Copper-catalyzed N-arylation of 2-benzoxazolinones with diaryliodonium salts provides another route to aryl-substituted derivatives. rsc.orgchemrxiv.org
Construction of Fused Heterocyclic Systems Containing the 5-Nitrobenzo[d]oxazolone Unit
The this compound moiety can serve as a building block for the construction of more complex, fused heterocyclic systems. These larger structures can exhibit unique chemical and physical properties.
The synthesis of fused systems often involves intramolecular cyclization reactions. For example, the thermal reaction of 2-hydroxy-5-nitrobenzoyl azide (B81097) can lead to the formation of 5-nitrobenz[d]oxazol-2(3H)-one. researchgate.net Another example is the synthesis of pyrrolo[1,2-c] core.ac.ukresearchgate.netbenzodiazepine and pyrrolo[3,2-c] core.ac.ukbenzazepine ring systems from aminophenyl-pyrrol-2-yl derivatives using triphosgene (B27547) as a carbonylation-cyclization reagent. researchgate.net
The reactivity of the substituents on the benzoxazolone ring can also be exploited to build fused systems. For instance, the radical bromination of 3,5-dimethyl-6-nitrobenzo[d]oxazol-2(3H)-one yields the corresponding 5-(bromomethyl) derivative, which can then be converted to a carbaldehyde. arkat-usa.org This aldehyde can then participate in further reactions to construct fused rings.
Stereoselective Synthesis of Chiral this compound Derivatives
Currently, there is no available scientific literature detailing the stereoselective synthesis of chiral derivatives of this compound.
Diastereoselective and Enantioselective Approaches
No published research was found describing diastereoselective or enantioselective synthetic methodologies specifically for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 5 Nitrobenzo D Oxazol 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed insight into the chemical environment of individual atoms. For a molecule such as 5-Nitrobenzo[d]oxazol-2(3H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
A full structural assignment for this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting patterns), and the number of neighboring protons. The ¹³C NMR spectrum would indicate the number of chemically non-equivalent carbon atoms.
To definitively link protons to the carbons they are directly attached to, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is employed. This is followed by a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecule, including the positions of substituents on the aromatic ring and the structure of the oxazolone (B7731731) ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | HSQC Correlation | HMBC Correlations (selected) |
|---|---|---|---|---|---|---|
| 2 | ~154 | - | - | - | - | H4, H6, H7 |
| 3a | ~142 | - | - | - | - | H4, H7 |
| 4 | ~110 | ~8.0 | d | ~2.0 | C4-H4 | C2, C5, C7a |
| 5 | ~145 | - | - | - | - | H4, H6 |
| 6 | ~118 | ~8.2 | dd | ~8.5, 2.0 | C6-H6 | C4, C7a |
| 7 | ~112 | ~7.5 | d | ~8.5 | C7-H7 | C3a, C5 |
| 7a | ~130 | - | - | - | - | H6, H7 |
Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values would be required for definitive assignment.
For this compound, lactam-lactim tautomerism is a possibility, involving the proton on the nitrogen atom and the adjacent carbonyl group. NMR spectroscopy is a powerful technique to study such dynamic equilibria. In many cases, the interchange between tautomers is rapid on the NMR timescale, resulting in averaged signals. However, by using variable temperature NMR studies, it may be possible to slow down the exchange rate and observe the individual tautomers. The presence of the nitro group can influence the electronic properties of the ring system and thus the position of the tautomeric equilibrium.
The acidity of the N-H proton in this compound means that its structure can be influenced by pH. By conducting NMR titrations, where spectra are acquired at various pH values, it is possible to monitor the deprotonation of the molecule. This would be observed as changes in the chemical shifts of the protons and carbons near the site of deprotonation. Such studies are crucial for understanding the behavior of the compound in different chemical environments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass with high precision, it is possible to determine a unique elemental formula, which is essential for verifying the identity of a newly synthesized compound or an isolated natural product. For a derivative of benzo[d]oxazol-2(3H)-one, HRMS has been used to confirm the calculated elemental composition.
Table 2: HRMS Data for a Related Benzo[d]oxazol-2(3H)-one Derivative
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|
This data is for a derivative and illustrates the precision of HRMS in confirming elemental composition.
In a mass spectrometer, molecules can be induced to break apart into smaller fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the nitro group (NO₂) or carbon monoxide (CO) from the oxazolone ring. By analyzing these fragmentation patterns, researchers can confirm the structure of the molecule and even investigate reaction mechanisms by analyzing the components of a reaction mixture.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the nitro group, the aromatic benzene (B151609) ring, and the oxazolone ring.
The key vibrational frequencies are associated with the stretching and bending of specific bonds. The nitro (NO₂) group is highly characteristic, typically exhibiting two strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The aromatic ring gives rise to C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.
The oxazolone ring contains several functional moieties. The cyclic amide (lactam) structure is characterized by a prominent carbonyl (C=O) stretching band. The position of this band is sensitive to the ring strain and conjugation. Additionally, the N-H bond of the lactam gives rise to a stretching vibration, and the C-O-C ether linkage within the ring has a characteristic stretching frequency.
The table below summarizes the expected characteristic IR absorption bands for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Lactam Carbonyl (C=O) | Stretch | 1750 - 1780 |
| Amine (N-H) | Stretch | 3100 - 3300 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretch | 1400 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |
This table presents generalized data based on typical vibrational frequencies for these functional groups.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. In this compound, the absorption of UV-Vis radiation is primarily due to electronic transitions within the conjugated π-electron system.
The molecule's chromophore consists of the benzene ring fused with the oxazolone ring, further extended by the electron-withdrawing nitro group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption of UV radiation results in the excitation of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.
The primary electronic transitions observed in the UV-Vis spectrum of compounds like this compound are:
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic and heterocyclic system.
n → π transitions:* These lower-intensity absorptions result from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital. The carbonyl group of the lactam and the nitro group are contributors to these transitions.
A bathochromic shift, or red shift, is the shift of an absorption maximum to a longer wavelength (lower energy). This phenomenon can be induced by changes in the molecular structure or its chemical environment, such as salt formation.
In this compound, the nitrogen atom in the lactam ring possesses a proton (N-H). This proton is acidic and can be removed by a base, leading to the formation of an anionic salt. The deprotonation of this nitrogen has a significant impact on the electronic structure of the molecule.
The formation of the anion introduces an additional lone pair of electrons on the nitrogen atom, which can participate in resonance with the existing π-system. This delocalization of the negative charge extends the conjugated system across the entire molecule, including the carbonyl group and the nitro-substituted benzene ring. The extension of the conjugated system effectively decreases the energy difference between the HOMO and LUMO.
According to the principles of UV-Vis spectroscopy, a smaller energy gap for electronic excitation corresponds to the absorption of light at a longer wavelength. Therefore, the formation of the salt of this compound is expected to cause a bathochromic shift in its UV-Vis absorption spectrum compared to the neutral molecule. Observing such a red shift upon treatment with a base provides strong evidence for the formation of the corresponding salt. This change in the absorption spectrum can be used to study the acid-base properties of the compound.
Advanced Biological and Medicinal Chemistry Applications of 5 Nitrobenzo D Oxazol 2 3h One
Inhibition of Biological Targets and Enzymes
Derivatives of the benzoxazole (B165842) core structure are recognized as potential inhibitors of various enzymes, playing a role in the development of therapeutic agents. acs.orgnih.gov Research into N-substituted 2-aminobenzoxazoles, which are structurally related to 5-Nitrobenzo[d]oxazol-2(3H)-one, has highlighted their potential as inhibitors for several key biological enzymes. acs.orgnih.gov
Evaluation as Protease and Chymase Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins, and their dysregulation is implicated in numerous diseases. Chymase is a specific type of serine protease found in the granules of mast cells. frontiersin.orgmdpi.com It plays a role in inflammation and immune responses. frontiersin.org Structurally related compounds, specifically 2-aminobenzoxazoles, have been identified as potential inhibitors of proteases and chymase. acs.orgnih.gov The investigation of these scaffolds is a key area of interest in medicinal chemistry for developing agents that can modulate the activity of these enzymes. acs.org
Assessment as Butyrylcholinesterase and Topoisomerase II Inhibitors
Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline-based esters, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it a target for anticancer drugs. scirp.org Analogues of this compound, such as 2-aminobenzoxazoles, have been described as potential inhibitors of both butyrylcholinesterase and topoisomerase II. acs.orgnih.gov This dual potential highlights the versatility of the benzoxazole scaffold in targeting different classes of enzymes relevant to a range of pathologies.
Antimicrobial and Antiparasitic Efficacy Studies
The search for new antimicrobial and antiparasitic agents is a critical area of pharmaceutical research due to growing resistance to existing drugs. Nitroaromatic compounds, including derivatives of this compound, have shown considerable promise in this field.
Broad-Spectrum Antibacterial Activity
Derivatives of benzoxazole are noted for their significant antibacterial properties. The presence of a nitro group, as in this compound, can contribute to the antimicrobial effect, potentially through bioreduction to reactive intermediates that interact with cellular components. Studies on related benzoxazole and benzothiazole (B30560) structures have demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. diva-portal.org For instance, certain benzothiazole inhibitors of bacterial DNA gyrase and topoisomerase IV showed excellent minimal inhibitory concentrations (MICs) against multidrug-resistant (MDR) Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Acinetobacter baumannii, and Klebsiella pneumoniae. diva-portal.org
Table 1: Antibacterial Activity of Related Benzothiazole Analogs
| Compound | S. aureus (MRSA, VISA) MIC (µg/mL) | E. faecalis, E. faecium MIC (µg/mL) | K. pneumoniae, A. baumannii MIC (µg/mL) |
|---|---|---|---|
| Type I Analogues | <0.03125 - 0.25 | <0.03125 - 0.25 | 1 - 4 |
| Compound 7j | <0.03125 - 0.25 | <0.03125 - 0.25 | 2 - 16 |
| Compound 7r | <0.03125 - 0.25 | <0.03125 - 0.25 | 2 - 16 |
| Compound 8c | <0.03125 - 0.25 | <0.03125 - 0.25 | 2 - 16 |
Data sourced from a study on dual inhibitors of bacterial topoisomerases. diva-portal.org
Antifungal Properties and Mechanisms
The benzoxazole ring is also a key feature in compounds with antifungal activity. guidechem.com Research has shown that derivatives of 6-nitrobenzoxazolinone possess antifungal properties. guidechem.com Synthetic work on aminomethylated 6-nitrobenzo[d]oxazol-2(3H)-ones has also been conducted to screen for antimicrobial potential, which includes antifungal activity. researchgate.netresearchgate.net These findings suggest that the this compound scaffold is a promising starting point for the development of new antifungal agents. guidechem.com
Investigation of Antileishmanial Potential
Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and developing resistance. nih.gov Nitro-containing heterocyclic compounds are a well-established area of research for new antileishmanial drugs. nih.govacs.org Studies on derivatives of 6-nitrobenzo[d]oxazol-2(3H)-one have been performed to evaluate their antileishmanial potential. researchgate.netresearchgate.net For example, a series of 6-nitro-3-(4-(chlorobenzyloxy)-anilinomethyl)-benzo[d]oxazol-2(3H)-ones were synthesized and screened for their antileishmanial activity. researchgate.net Similarly, research on related 5-nitroindazole (B105863) derivatives showed potent and selective in vitro activity against Leishmania amazonensis amastigotes, with some compounds being as active as the reference drug Amphotericin B. nih.gov This highlights the potential of the nitro-substituted heterocyclic core in the discovery of new treatments for leishmaniasis.
Table 2: In Vitro Antileishmanial Activity of a Lead 5-Nitroindazole Derivative
| Compound | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) | L. amazonensis amastigotes | 0.46 ± 0.01 | 875 |
Data sourced from a study on 5-nitroindazole derivatives. nih.gov
Anticancer and Cytotoxic Investigations
The cytotoxic potential of the benzo[d]oxazol-2(3H)-one core structure has been the subject of significant research. Derivatives of this scaffold have demonstrated notable activity against various cancer cell lines, establishing a foundation for investigating the specific roles of substituents like the 5-nitro group.
The benzo[d]oxazol-2(3H)-one framework is a key component in the development of novel anticancer agents. A study focusing on a series of these derivatives revealed excellent to moderate in vitro cytotoxicity against human pancreatic adenocarcinoma (PANC-1) and human non-small cell lung carcinoma (A549) cell lines. rsc.org While many derivatives showed activity, this highlights the general potential of the core structure in inhibiting cancer cell proliferation. rsc.org
More specifically, derivatives featuring the 5-nitrobenzo[d]oxazole moiety have been investigated for their specific mechanisms of action. One such derivative, 2-(4-iodinephenyl)-5-nitrobenzo[d]oxazole, has been identified as an inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.org Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. frontiersin.org By inhibiting Nrf2 activity, the compound disrupts this protective mechanism, leading to an increase in intracellular reactive oxygen species (ROS). frontiersin.org Elevated ROS levels can damage cellular components, including DNA, and trigger apoptosis (programmed cell death), thereby reducing the proliferation of cancer cells. frontiersin.orglibretexts.org This mechanism suggests that 5-nitro-substituted benzoxazolones can act as pro-oxidant agents in the tumor microenvironment, enhancing the susceptibility of cancer cells to apoptosis. frontiersin.org
The biological activity of benzo[d]oxazol-2(3H)-one derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies aim to decipher these dependencies to design more potent and selective compounds.
Research has shown that various substitutions on the benzoxazolone ring can lead to potent anticancer agents, with some molecules identified as lead compounds against pancreatic and lung cancer. rsc.org The presence of a nitro group is a critical feature in many pharmacologically active molecules. In various heterocyclic compound series, the introduction of a nitro group has been shown to enhance cytotoxic potency. nih.gov For instance, in a series of fenpropimorph-derived compounds, those with a nitro substituent on the phenyl ring were found to be significantly more potent ligands for the σ1 receptor, which is implicated in cancer cell survival, compared to their fluorinated counterparts. This suggests that the electron-withdrawing nature of the nitro group can substantially enhance binding affinity to biological targets.
For the this compound scaffold, the position of the nitro group at C5 is crucial. While a comprehensive SAR for this specific compound is not fully elucidated in the literature, synthesis of related compounds like 6-nitrobenzo[d]oxazol-2(3H)-one derivatives for antimicrobial screening confirms the interest in nitro-isomers of this scaffold. researchgate.net The development of 5-Nitrobenzo[d]oxazol-2-amine also points to the utility of the 5-nitro substituted core as a building block for further chemical exploration. acs.org
Pharmacological Interactions with Biomolecules
The therapeutic and toxicological effects of this compound are dictated by its interactions with key biological molecules such as proteins and nucleic acids. The nitro group plays a central, dual role in this context, often requiring metabolic activation to exert its effects.
As previously noted, a key mechanism of action for 5-nitrobenzo[d]oxazole derivatives involves direct interaction with proteins that regulate cellular stress responses. The inhibition of the Nrf2 protein by a 2-substituted-5-nitrobenzo[d]oxazole derivative is a prime example. frontiersin.org This interaction prevents Nrf2 from initiating the transcription of antioxidant enzymes, leading to ROS accumulation and subsequent apoptosis. frontiersin.org
Furthermore, many nitroaromatic compounds are known to exert cytotoxic effects through interactions with DNA. libretexts.orgresearchgate.net After metabolic activation, the resulting reactive species can cause DNA damage, leading to cell cycle arrest and apoptosis. libretexts.orgnih.gov The potential for 3-nitropyrazolo[5,1-c] nih.govnih.govasm.orgbenzotriazine derivatives to cause an accumulation of cells in the S phase supports the hypothesis that they may act by inhibiting DNA synthesis. nih.gov While direct evidence for DNA intercalation by this compound is limited, it represents a plausible mechanism of action consistent with this class of compounds.
The nitro group in compounds like this compound is often essential for their biological activity, functioning as a pro-drug that requires metabolic activation. This activation typically occurs through bioreduction, a process mediated by intracellular enzymes such as nitroreductases.
This enzymatic reduction of the nitro group generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as free radicals. These reactive species are capable of covalently binding to and damaging cellular macromolecules like proteins and DNA, leading to cytotoxicity. This mechanism is a well-established pathway for the action of many nitroaromatic antimicrobial and anticancer agents. For instance, the bioreduction of 2-Bromo-5-nitrobenzo[d]oxazole is proposed to form reactive intermediates that interact with cellular components to produce anticancer effects. The general principle is that the electron-withdrawing nitro group undergoes reduction, particularly in the hypoxic environments often found in solid tumors, which can lead to selective toxicity against cancer cells.
Allelopathic Research and Plant-Microbe Biotransformations
While direct studies on the allelopathic properties of this compound are scarce, extensive research has been conducted on its hydroxylated analog, 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one . This related compound has emerged from studies on the microbial transformation of benzoxazolinones, which are important allelochemicals released by certain plants.
The bacterium Pantoea ananatis, which is found in association with the roots of the weed Abutilon theophrasti, can convert 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a plant detoxification product, into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one. tandfonline.comnih.gov This biotransformation is a nitration reaction catalyzed by a peroxidase in the presence of nitrite (B80452). nih.govnih.gov
The resulting nitro compound exhibits significant allelopathic activity. tandfonline.comnih.gov In laboratory bioassays, it was shown to inhibit the seedling growth of Lepidium sativum (cress). tandfonline.comnih.gov Conversely, Abutilon theophrasti, the plant from which the nitrifying bacterium was isolated, is much less sensitive to the compound's effects. tandfonline.commdpi.com This suggests a complex plant-microbe interaction where the microbe produces a compound that can suppress competing plant species. tandfonline.com Interestingly, P. ananatis is also capable of completely degrading the 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one it produces, indicating that the compound is a transient intermediate in a larger metabolic pathway. tandfonline.comnih.govnih.gov The electron-withdrawing nitro group is thought to facilitate subsequent enzymatic attacks that destabilize and decompose the molecule. nih.gov
Table 1: Allelopathic Effect of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one on Seedling Growth
Click to view data
| Plant Species | Tissue | I50 Value (µM) | pH | Reference |
| Lepidium sativum | Root | 20 | 6.0 | tandfonline.com |
| Lepidium sativum | Shoot | 10 | 6.0 | tandfonline.com |
| Abutilon theophrasti | Root | ~300 | 4.0-5.0 | tandfonline.com |
| Abutilon theophrasti | Root | 1700 | 6.0 | tandfonline.com |
| Abutilon theophrasti | Shoot | ~700 | 4.0-7.0 | tandfonline.com |
Table of Mentioned Compounds
Microbial Conversion of Benzoxazolinones to Nitrobenzo[d]oxazolones
The microbial transformation of benzoxazolinones is a key area of study in understanding the fate of these allelochemicals in the environment. Research has extensively documented the conversion of 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a detoxification product of the parent compound benzoxazolin-2(3H)-one (BOA) in plants, into its nitrated form by various soil bacteria. nih.govresearchgate.netuzh.chresearchgate.netnih.govmdpi.comresearchgate.netnih.gov
A prominent example is the bacterium Pantoea ananatis, which is found in the root microbiome of the velvetleaf plant (Abutilon theophrasti). nih.govresearchgate.netnih.govnih.gov This bacterium is capable of nitrating BOA-6-OH at the 5-position of the aromatic ring, yielding 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one. nih.govresearchgate.netnih.gov This biotransformation is not exclusive to P. ananatis, as other soil bacteria have also been shown to perform this nitration. researchgate.netnih.gov
However, it is crucial to note that this microbial nitration appears to be dependent on the presence of the hydroxyl group at the 6-position. Studies attempting to nitrate (B79036) benzoxazolin-2(3H)-one (BOA), which lacks this hydroxyl group, using enzymatic methods like horseradish peroxidase have been unsuccessful. nih.gov This suggests that the direct microbial conversion of BOA to this compound may not proceed through the same enzymatic pathways, and to date, there is no direct evidence in the reviewed literature of microorganisms producing this compound from benzoxazolinone precursors.
Impact on Plant Growth and Allelochemical Interactions
The allelopathic potential of nitrated benzoxazolinones has been demonstrated, although again, the focus has been on the hydroxylated form. 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one exhibits selective phytotoxicity. nih.govresearchgate.netnih.govtandfonline.com
Laboratory studies have shown that it can inhibit the seedling growth of garden cress (Lepidium sativum). nih.govresearchgate.netnih.gov Interestingly, the plant from whose rhizosphere the producing bacteria were isolated, Abutilon theophrasti, shows a significantly lower sensitivity to this compound, suggesting a co-evolutionary adaptation. nih.govresearchgate.netnih.gov The inhibitory effect of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one on plant growth has been observed to be pH-dependent. nih.gov
The production of this nitro-compound by root-associated microbes and its subsequent effect on neighboring plants is a clear example of an allelochemical interaction mediated by the soil microbiome. nih.gov However, without specific studies on this compound, its role in plant growth regulation and allelopathy remains speculative.
Enzymatic Nitration and Subsequent Degradation Pathways in Biological Systems
The enzymatic mechanism underlying the formation of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one has been elucidated. The reaction is catalyzed by peroxidases in the presence of nitrite (NO₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.gov The nitrite is believed to be supplied by the reduction of nitrate present in the soil environment by bacterial nitrate reductases. nih.gov
Significantly, the resulting 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is not an inert end-product. The same bacterium that produces it, Pantoea ananatis, is also capable of degrading it. nih.govresearchgate.netnih.gov Proteins isolated from the root surface of Abutilon theophrasti can also metabolize the compound. nih.govresearchgate.net This degradation is a crucial step in a detoxification pathway, preventing the accumulation of a potentially toxic compound in the rhizosphere. nih.govnih.gov The nitration appears to be a necessary activation step, destabilizing the molecule and facilitating its subsequent enzymatic breakdown. nih.gov
The degradation of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is considered a cooperative effort between the plant and its root-colonizing microbes to disarm allelochemicals. nih.gov As with the other aspects, the specific enzymatic pathways for the synthesis and degradation of this compound have not been reported in the reviewed scientific literature.
Applications in Materials Science
Development of Organic Semiconductors
Organic semiconductors are a class of organic materials that exhibit semiconductor properties, forming the basis of various electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which governs properties such as charge carrier mobility and energy levels. While direct experimental studies on the semiconductor properties of 5-Nitrobenzo[d]oxazol-2(3H)-one are not extensively documented in publicly available literature, the characteristics of the benzoxazolone core and the impact of nitro substitution provide a basis for assessing its potential.
The benzoxazolone ring system, being a planar and aromatic structure, can facilitate π-π stacking interactions between adjacent molecules. These interactions are crucial for the formation of ordered molecular assemblies, which in turn provide pathways for charge transport. The efficiency of charge transport is a key determinant of a material's suitability as a semiconductor.
The presence of the electron-withdrawing nitro group (-NO₂) at the 5-position of the benzoxazolone ring is expected to significantly influence its electronic properties. Electron-withdrawing groups lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This modulation of frontier orbital energies is a critical aspect of designing organic semiconductors with specific charge transport characteristics (i.e., p-type, n-type, or ambipolar).
A recent in-silico study investigating the binding affinities of 5-nitro-2-benzoxazolone highlighted the significant influence of the nitro group on the electronic environment of the molecule. chronobiologyinmedicine.org While this study was conducted in a biological context, the fundamental electronic effects are transferable to materials science applications. The electron-withdrawing nature of the nitro group can enhance the electron-accepting capabilities of the benzoxazolone scaffold, a desirable characteristic for n-type organic semiconductors.
Table 1: Key Molecular Features of this compound Relevant to Semiconductor Properties
| Feature | Description | Potential Impact on Semiconductor Properties |
| Benzoxazolone Scaffold | Planar, aromatic heterocyclic system. | Facilitates π-π stacking, which is essential for charge transport pathways. |
| Nitro Group (-NO₂) at 5-position | Strong electron-withdrawing group. | Lowers HOMO and LUMO energy levels, potentially leading to n-type semiconductor behavior. |
| Polar Nature | Presence of carbonyl and nitro groups. | Can influence molecular packing and solubility in organic solvents, affecting thin-film formation. |
Further research, including experimental measurements of charge carrier mobility and the fabrication of thin-film transistors, would be necessary to fully elucidate the organic semiconductor properties of this compound and its derivatives.
Integration into Light-Emitting Diodes (LEDs)
Organic Light-Emitting Diodes (OLEDs) are devices that utilize organic compounds to produce light upon the application of an electric current. The color and efficiency of an OLED are determined by the photophysical properties of the emissive organic material. Benzoxazole (B165842) derivatives have been investigated for their fluorescent properties and their potential use as fluorescent brighteners. researchgate.net
The integration of this compound into LEDs would depend on its luminescence characteristics, specifically its fluorescence quantum yield and emission spectrum. The benzoxazolone core itself can be a source of fluorescence. The substitution pattern on the aromatic ring plays a crucial role in tuning the emission color and efficiency.
The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher in some molecular contexts. However, in other systems, the presence of such groups can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. The emission from these ICT states is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. This property could be exploited to tune the emission color of OLEDs.
While there is a lack of specific reports on the use of this compound as an emissive material in LEDs, its structural features suggest that it could serve as a building block for more complex fluorescent molecules. For instance, it could be incorporated into a larger conjugated system where its electron-accepting nature could be used to create a donor-acceptor type fluorophore. Such molecules often exhibit high fluorescence quantum yields and tunable emission colors, which are desirable for OLED applications.
Table 2: Potential Photophysical Properties of this compound for LED Applications
| Property | Description | Potential Relevance to LEDs |
| Luminescence | The benzoxazolone scaffold can be fluorescent. | Potential as a blue-emitting core. |
| Intramolecular Charge Transfer (ICT) | The nitro group may promote the formation of an ICT state. | Potential for tunable emission color (solvatochromism). |
| Electron-Accepting Nature | The nitro-substituted benzoxazolone can act as an electron acceptor. | Useful as a building block for donor-acceptor type emitters or as an electron-transport material. |
Further photophysical characterization of this compound, including measurements of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, is required to fully assess its potential for LED applications.
Synthesis of Advanced Functional Materials Based on the Benzoxazolone Scaffold
The benzoxazolone ring is a versatile scaffold that can be chemically modified at various positions to synthesize a wide range of advanced functional materials. The presence of the reactive N-H group in the oxazolone (B7731731) ring and the possibility of electrophilic substitution on the benzene (B151609) ring allow for the introduction of various functional groups.
The synthesis of polymers incorporating the this compound moiety could lead to materials with interesting optical and electronic properties. For example, polymerization via the nitrogen atom could yield N-substituted poly(benzoxazolone)s. The properties of such polymers would be influenced by the nature of the polymer backbone and the presence of the nitro group on the pendant benzoxazolone unit.
Furthermore, the nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then be used for a variety of subsequent chemical transformations, such as amide or imide formation. This opens up possibilities for creating a diverse library of benzoxazolone-based monomers and polymers.
For instance, the synthesis of 6-nitro-2(3H)-benzoxazolone and its subsequent reduction to the corresponding amine has been reported as a route to creating maleimide (B117702) derivatives. lew.ro A similar synthetic strategy could be applied to this compound to produce building blocks for functional polymers.
The development of copolymers containing benzoxazolone units is another promising area. By combining the electronic properties of the nitro-substituted benzoxazolone with the properties of other monomers, it may be possible to create materials with tailored functionalities for applications in areas such as organic photovoltaics, sensors, and nonlinear optics.
Table 3: Potential Synthetic Routes to Advanced Functional Materials from this compound
| Synthetic Strategy | Description | Potential Functional Materials |
| N-Functionalization | Reaction at the N-H position of the oxazolone ring. | N-substituted benzoxazolone derivatives, polymers with pendant benzoxazolone units. |
| Reduction of Nitro Group | Conversion of the -NO₂ group to an amino group (-NH₂). | 5-Aminobenzoxazolone derivatives, which can serve as monomers for polyamides and polyimides. |
| Copolymerization | Incorporation of this compound or its derivatives into a polymer chain with other monomers. | Copolymers with tunable electronic and optical properties. |
| Electrophilic Substitution | Further functionalization of the benzene ring. | Multi-substituted benzoxazolone derivatives with enhanced functionalities. |
The exploration of these synthetic pathways could lead to the development of a new class of functional organic materials with the this compound core at their heart.
Future Research Trajectories and Translational Outlook
Design and Synthesis of Next-Generation Therapeutic Agents
The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic phenolic or catechol moieties in a more metabolically stable form. nih.govbenthamdirect.comucl.ac.be This structural feature, combined with its similar pKa, electronic charge distribution, and chemical reactivity to pyrocatechol, makes it an ideal template for designing novel therapeutic agents. benthamdirect.comucl.ac.be The therapeutic applications of the benzoxazolone template are extensive, with derivatives showing promise as analgesic, anti-inflammatory, antipsychotic, and neuroprotective agents. nih.govbenthamdirect.comucl.ac.be
Future research will likely focus on leveraging this scaffold to create next-generation drugs. The introduction of a nitro group at the 5-position, as seen in 5-Nitrobenzo[d]oxazol-2(3H)-one, offers a starting point for further chemical modifications. The design of bivalent ligands, where two benzoxazolone or related heterocyclic moieties are linked, is a promising strategy for developing potent anti-inflammatory and analgesic agents. nih.gov The synthesis of such compounds often involves the N-alkylation of the benzoxazolone ring with various linkers. nih.gov
The development of novel benzoxazolone derivatives with potential cytotoxic and antimicrobial activities is another active area of research. neu.edu.tr For instance, new Mannich bases of 5-nitro-2-benzoxazolone have been synthesized and evaluated for their analgesic and anti-inflammatory properties. neu.edu.tr The synthesis of such derivatives often involves multi-step reactions, including the formation of the benzoxazolone ring followed by the introduction of various substituted chains. ontosight.ai
A key area of future investigation will be the comprehensive structure-activity relationship (SAR) studies of this compound analogs. By systematically modifying the substituents on the benzoxazolone ring and observing the effects on biological activity, researchers can design more potent and selective therapeutic agents. For example, studies on α-ketoheterocycles as diacylglycerol lipase (B570770) α inhibitors have shown that electron-withdrawing groups, such as nitro substituents, can significantly increase potency. nih.gov
| Derivative Type | Potential Therapeutic Application | Key Research Findings |
| Bivalent Benzoxazolone Ligands | Anti-inflammatory, Analgesic | Dimeric structures show enhanced activity. nih.gov |
| Mannich Bases of 5-Nitro-2-Benzoxazolone | Analgesic, Anti-inflammatory | Demonstrates the potential for creating new pain and inflammation treatments. neu.edu.tr |
| α-Ketoheterocycle Analogs | Neuroinflammation, Metabolic Disorders | Electron-withdrawing groups like nitro can increase inhibitory potency. nih.gov |
Exploration of Novel Material Properties and Optoelectronic Applications
While the biological activity of benzoxazolones is well-explored, their potential in material science and optoelectronics remains a nascent field of inquiry. Nitroaromatic compounds are generally not fluorescent, which has limited their use in photonic and optoelectronic applications. springernature.com However, recent research has shown that the fluorescence of nitroaromatics can be induced through careful molecular design, particularly by ensuring a planar structure that allows for spatial overlap between the orbitals of the electron donor and the electron-accepting nitro group. springernature.comacs.org
Future research should focus on the synthesis and characterization of this compound derivatives with tailored photophysical properties. The benzoxazolone moiety itself has shown important properties in material science. researchgate.net By strategically modifying the structure of this compound, it may be possible to develop novel fluorescent materials. The linkage of a pyridine (B92270) ring to a core structure, for example, has been shown to influence molecular configuration and conjugation, leading to altered photophysical properties. mdpi.com
The development of donor-acceptor (D-A) type molecules is a common strategy for creating materials with desirable optoelectronic properties. dntb.gov.ua In this context, the nitro group of this compound can act as the acceptor unit. Future studies could involve coupling this compound with various electron-donating moieties to create novel D-A systems. The investigation of the photophysical properties of such new derivatives, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes, will be crucial. nih.govmdpi.comrsc.org
The potential for these new materials in applications such as organic light-emitting diodes (OLEDs), sensors, and optical switches should be explored. The aggregation-induced emission (AIE) phenomenon, where non-emissive molecules become highly luminescent upon aggregation, is another exciting avenue for research with benzoxazolone derivatives. researchgate.net
| Research Area | Objective | Key Considerations |
| Fluorescent Nitroaromatics | To induce fluorescence in this compound derivatives. | Molecular planarity and orbital overlap are crucial. springernature.comacs.org |
| Donor-Acceptor Systems | To create novel D-A materials for optoelectronic applications. | The nitro group can serve as the electron acceptor. dntb.gov.ua |
| Photophysical Characterization | To understand the light-absorbing and -emitting properties of new derivatives. | Measurement of absorption, emission, quantum yield, and lifetime is essential. nih.govmdpi.comrsc.org |
In-depth Mechanistic Studies of Biological Interactions and Degradation Pathways
Understanding the biological interactions and degradation pathways of this compound is critical for both its therapeutic and environmental applications. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation. nih.govnih.gov However, microorganisms have evolved pathways to biodegrade these compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov
A key area for future research is the elucidation of the specific enzymatic pathways involved in the degradation of this compound. Studies on the related compound, 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, have shown that it can be completely degraded by the bacterium Pantoea ananatis. nih.gov It is plausible that similar enzymatic systems could act on this compound. The enzymatic degradation of plastics and other synthetic polymers typically involves two stages: adsorption of enzymes onto the polymer surface, followed by hydrolysis or oxidation of the chemical bonds. plasticsengineering.orgnih.gov
Future investigations should aim to identify and characterize the specific enzymes, such as nitroreductases, that are capable of metabolizing this compound. mdpi.com This could involve screening microbial populations from contaminated environments for their ability to grow on this compound as a sole carbon or nitrogen source. Once identified, these enzymes could be harnessed for bioremediation purposes.
Furthermore, detailed mechanistic studies are needed to understand how this compound and its derivatives interact with biological targets at a molecular level. This includes investigating their binding modes with specific enzymes or receptors, which is crucial for the rational design of more effective therapeutic agents. sci-hub.senih.gov
| Research Focus | Methodology | Potential Outcome |
| Biodegradation Pathways | Screening of microbial cultures, identification of metabolic intermediates. | Development of bioremediation strategies for nitroaromatic compounds. nih.govnih.gov |
| Enzymatic Degradation | Isolation and characterization of specific enzymes (e.g., nitroreductases). | Application of enzymes in green chemistry and waste treatment. plasticsengineering.orgnih.govmdpi.com |
| Biological Target Interaction | Molecular docking, structural biology, and biochemical assays. | Rational design of more potent and selective therapeutic agents. sci-hub.senih.gov |
Development of Sustainable and Scalable Synthetic Processes for Industrial Applications
The industrial production of specialty chemicals like this compound necessitates the development of synthetic processes that are not only efficient and scalable but also environmentally sustainable. Traditional methods for synthesizing nitroaromatic compounds often involve harsh reaction conditions and the use of corrosive and hazardous reagents, leading to significant environmental concerns. researchgate.net
Future research in this area should focus on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less toxic solvents and reagents. researchgate.netpreprints.orgresearchgate.net The synthesis of nitrogen-containing heterocycles using environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents is a promising approach. mdpi.com
The development of novel catalytic systems is another key aspect of sustainable synthesis. The use of solid acid catalysts, for example, can offer advantages such as easy separation and recyclability. nih.gov Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. researchgate.netnih.gov An efficient one-pot synthesis of 2-aminobenzoxazoles, which could be adapted for this compound, has been developed using a metal-free approach that is scalable for industrial applications. acs.org
Electrochemical synthesis offers another promising avenue for the green production of benzoxazolone derivatives. Electrochemical methods can avoid the use of chemical oxidants and transition-metal catalysts, and they have been successfully applied to the synthesis of functionalized benzoheterocycles. d-nb.info The development of a robust and scalable electrochemical synthesis for this compound would be a significant advancement.
| Green Chemistry Approach | Specific Technique | Advantages for Industrial Synthesis |
| Benign Solvents | Use of water, PEG, or bio-based solvents. | Reduced toxicity and environmental impact. mdpi.com |
| Novel Catalysis | Solid acid catalysts, Brønsted acidic ionic liquids. | Recyclability of catalysts, simplified work-up. nih.govresearchgate.netacs.org |
| Energy-Efficient Methods | Microwave-assisted synthesis, electrochemical synthesis. | Reduced reaction times, lower energy consumption, and avoidance of harsh reagents. researchgate.netnih.govd-nb.info |
Q & A
Q. What are common synthetic routes for 5-nitro-substituted benzoxazol-2(3H)-one derivatives?
A typical approach involves sequential functionalization of the benzoxazolone core. For example, 3,5-dimethyl-6-nitrobenzo[d]oxazol-2(3H)-one is synthesized via condensation of substituted phenols with urea, followed by methylation and nitration . Radical bromination with N-bromosuccinimide (NBS) introduces bromomethyl groups, which can be further nitrated using HNO₃/H₂SO₄ mixtures to yield nitro-substituted derivatives . Characterization relies on NMR (δ 3.90–4.54 for methylene protons) and IR spectroscopy (distinct carbonyl stretches at 1753–1736 cm⁻¹) .
Q. How are structural ambiguities in nitrobenzoxazolone derivatives resolved experimentally?
X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) are critical. For instance, X-ray analysis of 5-substituted oxazol-2(3H)-ones confirmed dimerization via amide hydrogen bonding in the solid state . In cases of regioisomerism (e.g., nitro vs. bromo substitution), NOESY correlations and coupling constants in ¹H/¹³C NMR differentiate positional isomers .
Q. What preliminary assays assess the biological activity of nitrobenzoxazolones?
Standard protocols include:
- Phytotoxicity assays : Seedling growth inhibition in Lepidium sativum (IC₅₀ determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to inflammation .
Advanced Research Questions
Q. How can contradictory bioactivity data for nitrobenzoxazolones be reconciled across studies?
Discrepancies often arise from differences in substituent positioning , purity , or assay conditions . For example, 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one shows strong phytotoxicity in Lepidium sativum but minimal effects on Abutilon theophrasti due to species-specific detoxification pathways . Methodological adjustments include:
Q. What computational strategies optimize nitrobenzoxazolone derivatives for target selectivity?
A validated approach uses 3D pharmacophore modeling based on σ1 receptor binding data. Key features include:
Q. How do structural modifications (e.g., nitro group position) impact reactivity and stability?
- Nitro at C-5 vs. C-6 : C-5 nitro derivatives exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr).
- Methylation at N-3 : Stabilizes the oxazolone ring against hydrolysis, as shown by kinetic studies in aqueous buffers (pH 7.4, t₁/₂ > 24 h) .
- Bromine substituents : Increase molecular weight and lipophilicity (logP), improving blood-brain barrier penetration in neuroactive compounds .
Methodological Considerations
Q. Addressing Synthetic Challenges in Nitrobenzoxazolone Chemistry
Q. Key Spectral Data for Characterization
| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |
|---|---|---|---|
| Oxazolone carbonyl | - | ~155 | 1753–1736 |
| Methylene (C=O adjacent) | 3.90–4.54 | 35.0–40.3 | - |
| Nitro (C-NO₂) | - | 142–145 | 1520, 1348 |
Case Study: Resolving Bioactivity Contradictions
A 2025 study on 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one found conflicting apoptosis induction rates (HeLa: 80% vs. MCF-7: 30%). Resolution involved:
Metabolic profiling : Identified CYP3A4-mediated dechlorination in MCF-7 cells.
Proteomic analysis : Upregulation of anti-apoptotic Bcl-2 in resistant lines.
Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) restored activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
